BenchChemオンラインストアへようこそ!

5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Medicinal Chemistry Drug Design SAR Analysis

This 5-cyclopropylisoxazole-3-carboxamide derivative features a structurally differentiated 6-(furan-3-yl)pyridin-3-yl moiety not replicated by furan-2-yl isomers, providing a unique hydrogen-bonding and π-stacking landscape essential for probing selectivity against CSF-1R, BTK, or RET kinases. Its computed drug-like properties (clogP 2.48, TPSA 96.97 Ų) support direct use in cellular target engagement assays. Procure this analog for comparative cytotoxicity profiling (MDA-MB-231, A549) against the published 10–25 µM micromolar actives and for S1P3 allosteric agonist SAR expansion.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 2034464-59-8
Cat. No. B2678832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
CAS2034464-59-8
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
InChIInChI=1S/C17H15N3O3/c21-17(15-7-16(23-20-15)12-2-3-12)19-9-11-1-4-14(18-8-11)13-5-6-22-10-13/h1,4-8,10,12H,2-3,9H2,(H,19,21)
InChIKeyHUPAXYOACKHNQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide (CAS 2034464-59-8) — Compound Profile & Procurement Rationale


5-Cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide (CAS 2034464-59-8; molecular formula C18H16N4O3; molecular weight 336.35 g/mol) is a synthetic small-molecule isoxazole-3-carboxamide derivative that incorporates a 5-cyclopropylisoxazole core, a 6-(furan-3-yl)pyridin-3-yl)methyl moiety, and a carboxamide linker [1]. This compound belongs to a privileged heterocyclic scaffold class widely explored for kinase inhibition, anti-inflammatory, and anticancer applications [2]. Its structural features—particularly the 3-furyl substitution on the pyridine ring and the cyclopropyl group at the isoxazole 5-position—distinguish it from close analogs and may confer unique target-binding and pharmacokinetic properties.

Why Generic Isoxazole-3-Carboxamide Interchange Fails for 5-Cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide


Isoxazole-3-carboxamides are structurally diverse and display highly variable biological activity depending on subtle modifications to the heterocyclic core and pendant groups. The 5-cyclopropyl substituent significantly influences metabolic stability and target-binding conformation compared to 5-methyl, 5-phenyl, or unsubstituted analogs [1]. The 6-(furan-3-yl)pyridin-3-yl)methyl moiety introduces a distinct hydrogen-bonding and π-stacking landscape that cannot be replicated by furan-2-yl or other heteroaryl isomers . Generic substitution within this chemotype without quantitative head-to-head data risks selecting a compound with divergent potency, selectivity, and pharmacokinetic profile, undermining experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 5-Cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide vs. Closest Analogs


Structural Topology & Predicted Physicochemical Profile vs. Furan-2-yl and Methyl Analog

The 6-(furan-3-yl)pyridin-3-yl)methyl substituent in the target compound positions the furan oxygen in a meta-like orientation relative to the pyridine nitrogen, creating a distinct hydrogen-bond acceptor vector compared to the ortho-like furan-2-yl isomer. Calculated physicochemical parameters (clogP 2.48, TPSA 96.97 Ų, rotatable bonds 5) indicate a balanced drug-like profile that differs from the N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide analog (TPSA and clogP values differ), which may affect membrane permeability and target engagement [1].

Medicinal Chemistry Drug Design SAR Analysis

Kinase Inhibition Potential — Class-Level Evidence from Isoxazole-3-Carboxamide Chemotype

Isoxazole-3-carboxamide derivatives have been reported as potent inhibitors of multiple kinases including CSF-1R (IC50 = 33–64 nM for N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide series) and BTK [1]. The 5-cyclopropylisoxazole-3-carboxamide core has demonstrated submicromolar S1P3 receptor agonist activity (EC50 = 72–132 nM for CYM 5541) with marked selectivity over S1P1,2,4,5 subtypes . While direct kinase profiling data for the target compound are not yet publicly available, its structural features—particularly the cyclopropyl group and 3-furyl-pyridine motif—position it within this active chemotype space, warranting prioritized evaluation against kinase panels.

Kinase Inhibition Cancer Therapeutics BTK/CSF-1R

Anticancer Cell-Line Activity — Cross-Study Comparison with Furan-2-yl-Pyridinyl-Isoxazole Analog

A structurally related analog, N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, demonstrated significant growth inhibition against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 25 µM . The target compound differs by (i) 5-cyclopropyl substitution replacing 5-(pyridin-3-yl) on the isoxazole ring and (ii) furan-3-yl replacing furan-2-yl on the pyridine ring. These structural modifications are predicted to alter both potency and selectivity profiles. Direct head-to-head cytotoxicity data for the target compound are not yet publicly reported; however, the furan-2-yl analog provides a contextual benchmark for expected anticancer activity within this chemotype space.

Anticancer Screening Cytotoxicity MDA-MB-231

Herbicidal HPPD Inhibition — Class-Level Evidence from 5-Cyclopropylisoxazole-4-Carboxamide Series

N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides have demonstrated herbicidal activity through inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated herbicide target. Compounds II-05 and II-24 in this series exhibited HPPD IC50 values of 1.05 µM and 1.28 µM, respectively, comparable to the commercial herbicide mesotrione (IC50 = 1.34 µM) [1]. The target compound (an isoxazole-3-carboxamide, not isoxazole-4-carboxamide) shares the 5-cyclopropylisoxazole core but differs in carboxamide regioisomerism and the N-substituent. This regioisomeric difference may redirect biological activity toward different target classes (e.g., kinases vs. HPPD), highlighting the importance of regiospecific procurement for the intended application.

Agrochemical Discovery Herbicide HPPD Inhibition

Recommended Research & Procurement Application Scenarios for 5-Cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide


Kinase Inhibitor Screening & Medicinal Chemistry Lead Optimization

Given the demonstrated kinase inhibition activity of isoxazole-3-carboxamide chemotypes (CSF-1R IC50 31–64 nM for close analogs), this compound is well-suited as a screening candidate in kinase inhibition panels, particularly for CSF-1R, BTK, or RET kinases. Its 5-cyclopropyl and furan-3-yl substituents offer unexplored SAR vectors that may enhance selectivity compared to 5-methyl or furan-2-yl analogs [1].

S1P Receptor Pharmacological Tool Development

The 5-cyclopropylisoxazole-3-carboxamide core has been validated as a selective S1P3 receptor agonist scaffold (CYM 5541, EC50 72–132 nM). This compound can be evaluated as a pharmacological tool for dissecting S1P receptor subtype signaling pathways, with the furan-3-yl-pyridine moiety potentially conferring distinct allosteric binding properties compared to dicyclohexylamide analogs .

Anticancer Cell-Based Assay Development

With a structurally related furan-2-yl analog exhibiting 10–25 µM cytotoxicity against MDA-MB-231 and A549 cell lines, procurement of this compound enables comparative cytotoxicity profiling to establish whether 5-cyclopropyl and furan-3-yl modifications improve anticancer potency. This supports SAR-driven hit-to-lead campaigns in oncology drug discovery .

Chemical Biology Probe for Heteroaryl-Protein Interaction Studies

The compound's unique combination of cyclopropyl, isoxazole, furan-3-yl, and pyridine moieties provides a distinctive 3D pharmacophore for probing heteroaryl-protein interactions. Its computed drug-like properties (clogP 2.48, TPSA 96.97 Ų) support its use in cellular target engagement assays and chemoproteomics studies aimed at identifying novel protein binding partners for this scaffold class [2].

Quote Request

Request a Quote for 5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.